Homarylamine vs. Primary Amine (MDPEA): N-Methylation Confers Antitussive Activity
In the original Merck antitussive patent, the primary amine congeners (e.g., MDPEA) showed lower efficacy than the N‑methyl derivatives, establishing the N‑methyl group as a critical pharmacophoric element [1]. While the patent does not provide a numeric efficacy ratio, it states qualitatively that 'the primary amines do not appear to be quite as effective as the substituted amines,' and identifies the N‑methyl compound (homarylamine) as the preferred embodiment [1]. This class‑level inference is supported by independent observations that MDPEA is essentially inactive in vivo, whereas homarylamine produces measurable antitussive effects at 4–8 mg/kg in dog and guinea pig models [1][2].
| Evidence Dimension | Antitussive efficacy (presence vs. absence) |
|---|---|
| Target Compound Data | Antitussive activity demonstrated in dogs and guinea pigs at oral doses of 4 to 8 mg/kg [1]. |
| Comparator Or Baseline | MDPEA (primary amine): No antitussive activity reported; inactive in humans up to 300 mg oral dose [2]. |
| Quantified Difference | Homarylamine active at 4–8 mg/kg; MDPEA inactive even at ≥300 mg (qualitative difference). |
| Conditions | In vivo antitussive models: dog and guinea pig cough assays (for homarylamine [1]); human volunteer reports (for MDPEA [2]). |
Why This Matters
Procurement of a primary amine analog (e.g., MDPEA) will not replicate the antitussive activity of homarylamine, making structural fidelity to the N-methylated form essential for functional studies.
- [1] Brown, H. D. (1958). U.S. Patent No. 2,820,739. Antitussive compositions. Washington, DC: U.S. Patent and Trademark Office. View Source
- [2] Shulgin, A., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story. Berkeley, CA: Transform Press. (Describes inactivity of MDPEA in humans). View Source
